![molecular formula C8H18ClNOS B14144551 Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride CAS No. 3556-64-7](/img/structure/B14144551.png)
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride is an organosulfur compound with the molecular formula C8H18ClNOS. It is a sulfonium salt, characterized by a positively charged sulfur atom bonded to three organic substituents. These compounds are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfonium salts, including [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride, are typically synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with an appropriate alkyl halide under nucleophilic substitution conditions can yield the desired sulfonium salt . The reaction proceeds via an S_N2 mechanism, where the sulfur atom in the thioether acts as a nucleophile, attacking the electrophilic carbon in the alkyl halide.
Industrial Production Methods
Industrial production of sulfonium salts often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, the reactions are carried out in organic solvents, and the products are purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: Sulfonium salts can be oxidized to sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium salts back to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like cyanide ions (CN-) or halide ions (Cl-, Br-) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride has diverse applications in scientific research:
Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride involves its ability to form sulfur ylides. These ylides are highly reactive intermediates that can participate in various chemical transformations. The sulfonium ion acts as an electrophile, facilitating nucleophilic attacks and subsequent reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsulfonium chloride: Another sulfonium salt with similar reactivity but different substituents.
Dimethylsulfonium methylide: A related compound used in ylide chemistry.
S-adenosylmethionine: A naturally occurring sulfonium compound involved in biological methylation reactions.
Uniqueness
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable ylides and participate in a wide range of chemical reactions makes it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
3556-64-7 |
|---|---|
Molekularformel |
C8H18ClNOS |
Molekulargewicht |
211.75 g/mol |
IUPAC-Name |
[2-(diethylamino)-2-oxoethyl]-dimethylsulfanium;chloride |
InChI |
InChI=1S/C8H18NOS.ClH/c1-5-9(6-2)8(10)7-11(3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VQWAHISKPMTBPI-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C(=O)C[S+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14144470.png)
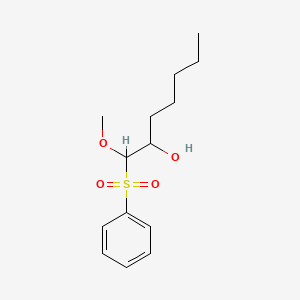
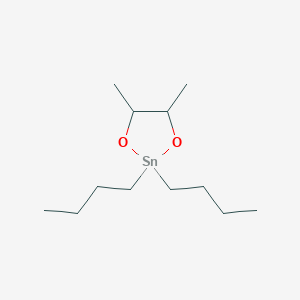
![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)
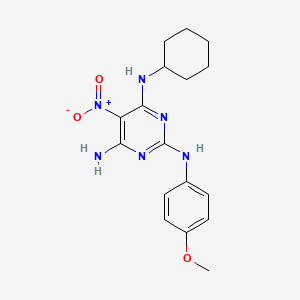
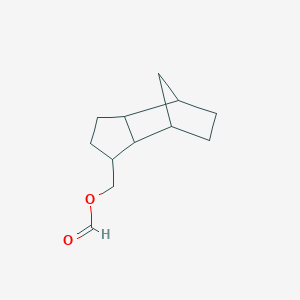


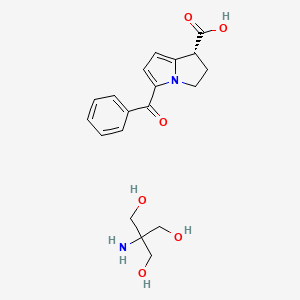
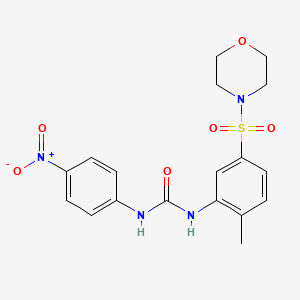
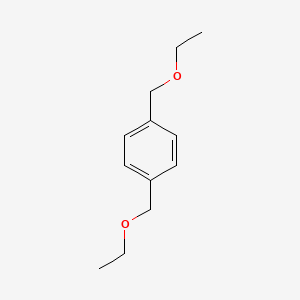
![2-{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1H-tetrazol-5-yl)acetamide](/img/structure/B14144527.png)
![4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14144533.png)

